(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol
Description
Properties
IUPAC Name |
[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)8-3-2-7(4-9(8)13)12(14,15)16/h2-4,18H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCBGDIKRSWCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(F)(F)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612154 | |
| Record name | {2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-36-1 | |
| Record name | 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic or basic conditions.
Introduction of the Fluoro and Trifluoromethyl Groups: The phenyl ring can be functionalized with fluoro and trifluoromethyl groups using electrophilic aromatic substitution reactions. Common reagents for these reactions include fluorinating agents such as Selectfluor and trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as the reduction of the thiazole ring to a thiazolidine ring.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, while the thiazole ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a) Positional Isomers
- [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (CAS 857284-25-4): Substituents: Trifluoromethylphenyl at thiazole position 2, methanol at position 3. Molecular weight: 259.24 g/mol (C₁₁H₈F₃NOS).
- [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol (CAS 1781528-33-3): Substituents: Trifluoromethyl at position 4, methyl at position 5, methanol at position 2. Key difference: The trifluoromethyl group at position 4 increases electron-withdrawing effects on the thiazole ring, which may enhance stability but reduce nucleophilic reactivity .
b) Simpler Thiazole Derivatives
- (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol (CAS 857284-12-9): Substituents: Methyl at position 2, phenyl at position 4, methanol at position 5. Molecular weight: 205.28 g/mol (C₁₁H₁₁NOS). Key difference: The absence of fluorine and trifluoromethyl groups reduces lipophilicity, likely improving aqueous solubility but diminishing membrane permeability .
Functional Group Variations
a) Amino vs. Hydroxymethyl Substitutions
- (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS 1314977-20-2): Substituents: Amino group at position 2, trifluoromethyl at position 4, methanol at position 5.
b) Carboxylic Acid Derivatives
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 117724-63-7):
a) Antimicrobial Activity
Compounds with tert-butylphenyl-thiazole motifs (e.g., N-{4-[2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl]pyrimidin-2-yl}cyclohexane-cis-1,2-diamine) exhibit notable antimicrobial activity against multidrug-resistant bacteria. While the target compound lacks a tert-butyl group, its trifluoromethyl and fluoro substituents may confer similar bioactivity through enhanced lipophilicity and metabolic stability .
b) Drug Development Potential
The compound 2-{4-[({2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}-2-methylpropanoic acid (C₂₃H₂₁F₄NO₃S₂) demonstrates the integration of the target compound’s core structure into larger drug-like molecules, highlighting its utility as a building block in medicinal chemistry .
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| Target Compound (CAS 1015846-17-9) | 307.28 | Not reported | Low polarity (fluorinated groups) |
| [2-Methyl-4-phenyl-1,3-thiazol-5-yl]methanol | 205.28 | Not reported | Moderate (polar methanol group) |
| [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | 225.18 | Not reported | Low (trifluoromethyl dominance) |
Biological Activity
The compound (2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol (CAS No. 317319-27-0) is a thiazole derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.248 g/mol. The presence of the trifluoromethyl group and the thiazole ring contributes to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. In a comparative study, various thiazole derivatives were tested against several bacterial strains and fungi. The compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, indicating its potential as an antimicrobial agent .
| Microorganism | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 18 | Ampicillin |
| Escherichia coli | 15 | Gentamicin |
| Candida albicans | 20 | Amphotericin B |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound exhibited moderate cytotoxicity with IC50 values in the micromolar range, suggesting it may act as a potential chemotherapeutic agent .
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets within cells. Molecular docking studies indicate that the trifluoromethyl group engages in strong interactions with amino acid residues in target proteins, enhancing the compound's inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) . These interactions facilitate anti-inflammatory responses and may contribute to its anticancer properties.
Case Studies
-
Thiazole Derivatives in Cancer Treatment
A study focusing on thiazole derivatives reported that compounds similar to this compound demonstrated significant antitumor activity by inducing apoptosis in cancer cells through the activation of caspase pathways . -
Electrophilic Properties
Research highlighted the electrophilic nature of thiazoles, suggesting that compounds like this can selectively induce ferroptosis in cancer cells. This mechanism involves the generation of reactive oxygen species (ROS), leading to cell death in malignant tissues while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol with high purity?
- Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) based on analogous thiazole syntheses. For example, refluxing in THF/H₂O with a strong base like t-BuOK (as used in thiazole-carboxylate derivatives) can improve yield . Post-synthesis, acidify the mixture with 0.1 M HCl and extract with diethyl ether (3×50 mL) to isolate the product. Purify via recrystallization (e.g., ethanol-DMF mixtures) to achieve >95% purity .
- Data Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point determination (e.g., 131–133°C for related thiazole-carbaldehyde intermediates) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- Spectroscopy : Use FTIR to confirm functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹ for methanol substituents) .
- Mass Spectrometry : Compare experimental m/z values with theoretical molecular weights (e.g., molecular ion peaks for C₁₂H₈F₄NOS expected at ~310.2 g/mol) .
- NMR : Assign peaks for fluorinated aromatic protons (δ ~7.2–7.8 ppm) and thiazole protons (δ ~2.5 ppm for methyl groups) .
Q. What solvents and storage conditions are optimal for preserving stability?
- Solubility : The compound dissolves in polar aprotic solvents (e.g., DMF, DMSO) and partially in ethanol, as inferred from analogs like 4-methyl-5-thiazoleethanol .
- Storage : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation of the thiazole ring or methanol group .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?
- Experimental Design :
- Substituent Variation : Synthesize derivatives with modified fluorophenyl or thiazole-methyl groups (e.g., replace -CF₃ with -Cl or -OCH₃) to assess impact on bioactivity .
- Biological Assays : Test derivatives against peroxisome proliferator-activated receptors (PPARs), as the parent structure is linked to PPAR modulation . Use in vitro luciferase reporter assays to quantify receptor activation.
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- Dynamic Effects : Check for tautomerism in the thiazole ring or conformational flexibility in the fluorophenyl group using variable-temperature NMR .
- Impurity Interference : Re-purify the compound via column chromatography (silica gel, hexane/EtOAc gradient) and re-analyze .
- Cross-Validation : Compare with high-quality reference spectra (e.g., mzCloud’s curated MS/MS libraries) .
Q. How can computational modeling predict metabolic pathways or toxicity?
- In Silico Tools :
- Metabolism Prediction : Use software like MetaSite to identify potential oxidation sites (e.g., benzylic -CH₂OH group) .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks from fluorinated aromatic moieties .
Q. What experimental controls are critical for assessing stability under physiological conditions?
- Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
